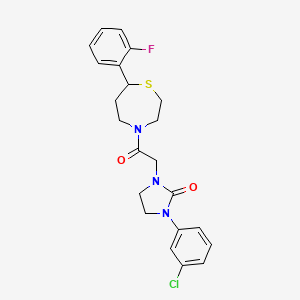

![molecular formula C19H16N2O3 B2776122 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine CAS No. 685106-88-1](/img/structure/B2776122.png)

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine, also known as 4-BEP, is a synthetic small molecule that is used in scientific research applications. It has a wide range of applications in biochemical and physiological studies due to its unique chemical structure.

Aplicaciones Científicas De Investigación

Antiviral Activity

Pyrimidine derivatives have been studied for their antiviral activities. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture. These derivatives demonstrated inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).

Antioxidant Properties

Research into the synthesis and characterization of 4-hydroxyphenyl substituted thiopyrimidine derivatives revealed that these compounds exhibit strong antioxidant activity. The antioxidant properties were assessed through various assays, indicating that specific derivatives exhibit stronger antioxidant activity compared to other variants (Akbas et al., 2018).

Antimicrobial Agents

The synthesis of mercapto- and aminopyrimidine derivatives has been explored for potential antimicrobial applications. Certain derivatives were tested in vitro against pathogenic microorganisms and showed activity, underscoring their potential as antimicrobial agents (El-kerdawy et al., 1990).

Antitumor Agents

Pyrimidine derivatives have also been investigated for their antitumor properties. For example, novel racemic 4-amino-6-aryl-8-(1,3-benzodioxol-5-yl)-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines were synthesized and showed remarkable activity against various cancer cell lines in vitro, highlighting their potential as antitumor agents (Insuasty et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the production of nitric oxide

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its target, it may influence pathways involving nitric oxide signaling. Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Análisis Bioquímico

Biochemical Properties

It is known that the compound interacts with Nitric oxide synthase, an enzyme involved in the production of nitric oxide

Cellular Effects

Related compounds have been shown to have anticancer activity against various cancer cell lines

Molecular Mechanism

It is known to interact with Nitric oxide synthase, but the specifics of these interactions and how they result in changes in gene expression or enzyme activity are not clear .

Temporal Effects in Laboratory Settings

Information on the temporal effects of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is not currently available .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is not currently available .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known .

Propiedades

IUPAC Name |

4-[1-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-13(24-15-7-8-17-18(11-15)23-12-22-17)16-9-10-20-19(21-16)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNDDTPKQHDBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)

![N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2776041.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B2776042.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2776043.png)

![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)

![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)

![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4-cyclopropylpyrazol-1-yl)ethanone;dihydrochloride](/img/structure/B2776055.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2776058.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2776059.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2776061.png)